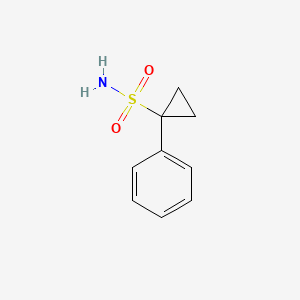

1-Phenylcyclopropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLBDQXYMKUDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylcyclopropane 1 Sulfonamide and Its Analogues

De Novo Synthesis of the 1-Phenylcyclopropane Core

The construction of the 1-phenylcyclopropane unit is a critical step, for which several reliable methods have been developed.

A prevalent and direct method for synthesizing the 1-phenylcyclopropane core begins with phenylacetonitrile (B145931) derivatives. nih.gov The α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909) provides a straightforward route to 1-phenylcyclopropanecarbonitrile. nih.gov This reaction is typically performed in the presence of a base. nih.gov Subsequent hydrolysis of the nitrile group yields 1-phenylcyclopropane carboxylic acid, a versatile intermediate that can be converted to the target sulfonamide. nih.gov

The optimization of this cyclopropanation has been studied, exploring various bases and reaction temperatures. nih.gov Sodium hydroxide (B78521) has been shown to be effective, and a temperature of 60 °C provides better yields compared to higher temperatures. nih.gov

Table 1: Optimization of Cyclopropanation of 2-Phenylacetonitrile

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | KOH | Water | 60 | - | nih.gov |

| 2 | NaOH | Water | 60 | Good | nih.gov |

| 3 | K2CO3 | Water | 60 | - | nih.gov |

| 4 | Na2CO3 | Water | 60 | - | nih.gov |

| 5 | NaOH | Water | 100 | Less | nih.gov |

Other general cyclopropanation methods are also applicable. These include reactions involving carbenes or carbenoids, which can add across an alkene double bond. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of styrene (B11656) with a suitable carbene could form the phenylcyclopropane skeleton. Intramolecular cyclization reactions, where a base induces a 3-exo-trig ring closure on a haloalkane with an activating group, also represent a viable, though less direct, pathway. wikipedia.org

Achieving stereocontrol in the synthesis of substituted phenylcyclopropanes is crucial for many applications. Chiral catalysts and biocatalysts are often employed to this end. A notable example is the use of chiral dirhodium complexes, such as Rh₂(S-PTAD)₄, to catalyze the intermolecular cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins, yielding nitrile-substituted cyclopropanes in a stereocontrolled manner. rsc.org

Biocatalysis offers a powerful alternative for asymmetric cyclopropanation. acs.orgrochester.edu Engineered enzymes, particularly myoglobin (B1173299) variants, have been successfully used for the highly diastereo- and enantioselective synthesis of cyclopropyl (B3062369) ketones from vinylarenes and diazoketones. nih.govacs.org Similarly, dehaloperoxidase enzymes have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate. acs.org These enzymatic methods can produce chiral cyclopropanes with exceptional levels of stereoselectivity (up to >99% de and ee), which are valuable precursors for chiral target molecules. rochester.edu

Table 2: Comparison of Stereoselective Cyclopropanation Methods

| Method | Catalyst/Enzyme | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Chemocatalysis | Chiral Dirhodium Complex | 2-Diazo-2-phenylacetonitrile + Olefin | Stereocontrolled synthesis of nitrile-substituted cyclopropanes. | rsc.org |

| Biocatalysis | Engineered Myoglobin | Vinylarene + Diazoketone | Highly diastereo- and enantioselective construction of cyclopropyl ketones. | nih.govacs.org |

| Biocatalysis | Engineered Dehaloperoxidase | Vinyl Ester + Diazoacetate | Asymmetric synthesis of cyclopropanol (B106826) derivatives. | acs.org |

Strategies for Introducing the Sulfonamide Functionality

Once the phenylcyclopropane core is established, the next critical phase is the installation of the sulfonamide group.

The most direct method to form a sulfonamide on a pre-formed cyclopropane (B1198618) ring involves the reaction of a cyclopropylamine (B47189) with a sulfonyl chloride. This standard nucleophilic substitution is widely used for synthesizing sulfonamides under mild conditions, often in the presence of a non-nucleophilic base like potassium hydroxide in dichloromethane. mdpi.com For the target molecule, this would involve reacting 1-phenylcyclopropan-1-amine with a suitable sulfonyl chloride.

More advanced strategies include radical reactions. For example, the sulfonylation of methylenecyclopropanes can be achieved using sulfonyl hydrazides or sulfinic acids, which generate sulfonyl radicals under oxidative conditions. researchgate.net These radicals can then add to the cyclopropane scaffold, although this may be accompanied by ring-opening, depending on the reaction conditions and substrate. researchgate.net

An alternative strategy involves constructing a heterocyclic system containing the sulfonamide moiety through cycloaddition reactions. ucl.ac.ukacs.org A well-documented approach is the 1,3-dipolar cycloaddition of nitrones to pentafluorophenyl (PFP) vinylsulfonate. acs.orgacs.orgnih.gov This reaction is notable for producing 4-substituted isoxazolidine (B1194047) rings with high regio- and stereoselectivity. acs.org The resulting PFP sulfonate ester is stable and can be readily converted into a variety of functionalized sulfonamides through aminolysis, which involves the displacement of the PFP group by an amine. ucl.ac.ukacs.org While this method does not directly produce a cyclopropane ring, it provides access to a diverse library of complex sulfonamide structures that are analogues of interest. ucl.ac.uk The regioselectivity of the cycloaddition is highly dependent on the use of electron-deficient dipolarophiles, leading to the "reversed" 4-substituted adduct. acs.org

Table 3: 1,3-Dipolar Cycloaddition for Sulfonamide Analogue Synthesis

| Dipolarophile | Dipole (Nitrone) | Key Outcome | Reference |

|---|---|---|---|

| Pentafluorophenyl (PFP) vinylsulfonate | Various Nitrones | Stable "reversed" 4-substituted isoxazolidine cycloadducts. | acs.orgacs.org |

| Phenyl vinyl sulfone | C-phenyl-N-methyl nitrone | Improved regioselectivity at elevated temperatures. | acs.org |

Synthesis of Chiral 1-Phenylcyclopropane-based Sulfonamides

The synthesis of enantiomerically pure 1-phenylcyclopropane-1-sulfonamides leverages the principles of stereoselective synthesis. Chiral sulfonamides are significant building blocks in medicinal chemistry and catalysis. nih.govresearchgate.net

A primary route involves using a chiral starting material. By employing one of the stereoselective cyclopropanation methods described in section 2.1.2, an enantiomerically enriched 1-phenylcyclopropane intermediate (such as a chiral amine or carboxylic acid) can be obtained. rsc.orgacs.orgrochester.edu This chiral intermediate is then converted to the final sulfonamide, for example, by reacting a chiral 1-phenylcyclopropan-1-amine with an achiral sulfonyl chloride in the presence of a base. mdpi.com This approach effectively transfers the chirality of the core to the final product.

Research has also focused on designing and synthesizing chiral catalysts based on the phenylcyclopropane scaffold itself. researchgate.net For instance, a phenylcyclopropane-based amino sulfonamide has been developed and used as an effective organocatalyst in asymmetric reactions, demonstrating the utility of this chiral motif. researchgate.net The synthesis of such catalysts involves creating the chiral phenylcyclopropane amine and subsequently reacting it with a sulfonyl chloride to introduce the sulfonamide functionality. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dibromoethane |

| 1-phenylcyclopropan-1-amine |

| 1-phenylcyclopropanecarbonitrile |

| 1-phenylcyclopropane carboxylic acid |

| 2-diazo-2-phenylacetonitrile |

| 2-phenylacetonitrile |

| C-phenyl-N-methyl nitrone |

| Dichloromethane |

| Ethyl diazoacetate |

| Pentafluorophenyl (PFP) vinylsulfonate |

| Phenyl vinyl sulfone |

| Potassium hydroxide |

| Sodium hydroxide |

| Styrene |

Derivatization and Functionalization of 1-Phenylcyclopropane-1-sulfonamide Analogues

The generation of a library of this compound analogues for structure-activity relationship (SAR) studies hinges on the ability to selectively modify different parts of the molecule. The three primary sites for derivatization are the phenyl moiety, the sulfonamide nitrogen, and the cyclopropane ring itself.

Modification of the Phenyl Moiety

Modification of the phenyl ring is a common strategy to modulate the electronic and steric properties of a molecule, which can significantly impact its biological activity. In the context of this compound analogues, substitutions on the phenyl ring are typically introduced at the beginning of the synthetic sequence, starting with a substituted 2-phenylacetonitrile.

A general and effective method for synthesizing the 1-phenylcyclopropane core involves the cyclopropanation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane. nih.gov This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) to improve yields. nih.gov The resulting substituted 1-phenylcyclopropane-1-carbonitrile can then be converted to the corresponding carboxylic acid, which serves as a versatile intermediate. nih.gov Although the direct conversion of the carbonitrile to a sulfonamide is not widely reported, this precursor sets the stage for creating a variety of phenyl-substituted analogues.

The following table summarizes the synthesis of various substituted 1-phenylcyclopropane-1-carbonitriles, which are key precursors for phenyl-modified analogues. nih.gov

| Entry | Substituent on Phenyl Ring | Starting Material | Product | Yield (%) |

| 1 | H | 2-Phenylacetonitrile | 1-Phenylcyclopropane-1-carbonitrile | 85 |

| 2 | 3-CH₃ | 2-(m-Tolyl)acetonitrile | 1-(m-Tolyl)cyclopropane-1-carbonitrile | 90 |

| 3 | 4-OCH₃ | 2-(4-Methoxyphenyl)acetonitrile | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | 86 |

| 4 | 4-F | 2-(4-Fluorophenyl)acetonitrile | 1-(4-Fluorophenyl)cyclopropane-1-carbonitrile | 63 |

| 5 | 4-Cl | 2-(4-Chlorophenyl)acetonitrile | 1-(4-Chlorophenyl)cyclopropane-1-carbonitrile | 70 |

Table 1: Synthesis of Substituted 1-Phenylcyclopropane-1-carbonitriles

These carbonitriles can then, in principle, be converted to the corresponding sulfonyl chlorides and subsequently to the desired sulfonamides, carrying the substitution pattern from the initial phenylacetonitrile.

Substitution on the Sulfonamide Nitrogen

N-substitution of the sulfonamide group is a powerful tool for fine-tuning the acidity, lipophilicity, and hydrogen bonding capacity of the molecule. The classical and most direct method for achieving N-substitution involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

In the context of this compound, this would involve the initial synthesis of 1-phenylcyclopropane-1-sulfonyl chloride. This key intermediate could potentially be synthesized from a corresponding sulfonic acid. The subsequent reaction of this sulfonyl chloride with a diverse range of amines would yield a library of N-substituted sulfonamides. nih.gov

A general synthetic scheme is depicted below:

Step 1: Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride: This would likely involve the oxidation of a suitable precursor, such as a thiol or sulfide (B99878), to the sulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Step 2: N-Alkylation/Arylation: The reaction of 1-phenylcyclopropane-1-sulfonyl chloride with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) would afford the desired N-substituted sulfonamide. nih.gov

The following table illustrates the variety of amines that can be used in this type of reaction, based on general sulfonamide synthesis literature. nih.gov

| Entry | Amine | Product |

| 1 | Ammonia | This compound |

| 2 | Methylamine | N-Methyl-1-phenylcyclopropane-1-sulfonamide |

| 3 | Aniline | N,1-Diphenylcyclopropane-1-sulfonamide |

| 4 | Piperidine | 1-(1-Phenylcyclopropylsulfonyl)piperidine |

Table 2: Examples of N-Substituted 1-Phenylcyclopropane-1-sulfonamides from 1-Phenylcyclopropane-1-sulfonyl Chloride

This approach allows for the introduction of a wide array of alkyl, aryl, and heterocyclic moieties onto the sulfonamide nitrogen, significantly expanding the chemical space for biological screening.

Ring Substitutions on the Cyclopropane

Direct functionalization of the cyclopropane ring in this compound is the most challenging of the derivatization strategies. The high strain and unique electronic properties of the cyclopropane ring make it susceptible to ring-opening reactions under harsh conditions. digitellinc.com However, modern synthetic methods offer potential avenues for selective C-H functionalization or the introduction of substituents via precursor molecules.

One potential, though complex, strategy involves the use of a bifunctional cyclopropane precursor that can be elaborated. For example, a cyclopropane bearing both a group that can be converted to a sulfonamide (like a sulfide that can be oxidized) and a handle for further functionalization (like an ester) could be employed. nih.gov A sulfoxide-magnesium exchange reaction on a related cyclopropyl sulfoxide (B87167) has been shown to generate a cyclopropyl Grignard reagent, which can then be trapped with various electrophiles to install substituents directly onto the ring. nih.gov

Another approach could involve the synthesis of cyclopropane rings that already bear the desired substituents. However, this often requires the synthesis of specifically substituted and less readily available starting materials.

Given the synthetic challenges, direct substitution on the cyclopropane ring of a pre-formed this compound is not a straightforward transformation and would likely require the development of novel, highly selective synthetic methodologies. Research in the broader field of C-H activation and late-stage functionalization may eventually provide tools applicable to this system.

Chemical Reactivity and Reaction Mechanisms of 1 Phenylcyclopropane 1 Sulfonamide Scaffolds

Reactions of the Sulfonamide Group

The sulfonamide functional group (R-SO₂-NR₂) is characterized by a sulfur atom in a high oxidation state double-bonded to two oxygen atoms and single-bonded to both a carbon and a nitrogen atom. wikipedia.org Its reactivity is largely dictated by the strong electron-withdrawing nature of the sulfonyl group.

Hydrogen Bonding Interactions

The sulfonamide group is an excellent participant in hydrogen bonding, a key interaction that influences crystal packing, solubility, and interactions with biological targets. researchgate.netnih.gov The group possesses both a hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the sulfonyl oxygens). researchgate.netnih.gov

Systematic studies of aromatic sulfonamides in the solid state have revealed characteristic hydrogen-bonding patterns, which can lead to the formation of supramolecular architectures like dimers, chains, and helices. nih.govacs.org The N-H proton typically acts as the donor, while the sulfonyl oxygens are effective acceptors. researchgate.netnih.gov These interactions are crucial for the rational design of crystalline materials and understanding molecular recognition processes.

Table 1: Hydrogen Bonding Capabilities of the Sulfonamide Moiety

| Functional Group Component | Hydrogen Bonding Role |

| N-H Proton | Donor |

| S=O Oxygen | Acceptor |

| Nitrogen Lone Pair | Weak Acceptor |

Reactivity of the Cyclopropane (B1198618) Ring

The synthetic utility of 1-phenylcyclopropane-1-sulfonamide scaffolds stems almost entirely from the reactivity of the activated cyclopropane ring. The vicinal donor (phenyl) and acceptor (sulfonamide) groups polarize the C1-C2 bond, facilitating ring-opening and participation in cycloaddition reactions. nih.gov

Ring-Opening and Rearrangement Reactions

The polarization and strain of the D-A cyclopropane ring make it susceptible to cleavage by a variety of reagents, leading to highly functionalized acyclic products. These reactions often proceed with high stereospecificity.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the cyclopropane carbons, inducing ring cleavage. The regioselectivity of the attack is directed by the electronic nature of the substituents. For D-A cyclopropanes, the nucleophile typically attacks the carbon bearing the donor group (the phenyl group in this case), with the negative charge of the resulting intermediate being stabilized by the acceptor group (the sulfonamide).

Lewis Acid-Mediated Reactions: Lewis acids are commonly employed to further enhance the electrophilicity of the D-A cyclopropane, promoting ring-opening. capes.gov.br This can facilitate reactions with weaker nucleophiles or trigger rearrangements. For instance, Lewis acid treatment can lead to a cyclopropane-cyclopentene rearrangement, providing access to five-membered ring systems. youtube.com

Table 2: Selected Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

| Reagent/Condition | Reaction Type | Product Type |

| Thiophenolates | Nucleophilic Ring-Opening | Methylene-extended Michael adducts |

| Azide Ions | Nucleophilic Ring-Opening | Functionalized azides |

| Chalcogenyl Halides + Lewis Acid | 1,3-Halochalcogenation | 1,3-difunctionalized aliphatic chains |

| Brønsted or Lewis Acids | Rearrangement | Fused cyclopentenes |

This table represents general reactivity patterns for donor-acceptor cyclopropanes.

Cycloaddition Chemistry of Phenylcyclopropanes

Donor-acceptor cyclopropanes are highly valuable as three-carbon (C3) synthons in a wide array of cycloaddition reactions. sci-hub.se Upon activation, the ring can open to form a 1,3-zwitterionic intermediate, which can then be trapped by a suitable reaction partner to form larger ring systems. acs.org This strategy provides rapid access to complex carbocyclic and heterocyclic scaffolds.

The type of cycloaddition is dependent on the reaction partner:

[3+2] Cycloadditions: This is the most common reaction mode, where the D-A cyclopropane reacts with a two-atom component (like an alkene, alkyne, or imine) to form a five-membered ring. For example, the reaction with ynamides, catalyzed by Sc(OTf)₃, can produce cyclopentene (B43876) sulfonamides. sci-hub.se

[4+2] Cycloadditions (Diels-Alder type): Reaction with a diene can lead to the formation of six-membered rings.

[8+3] Cycloadditions: In a novel approach, D-A cyclopropanes have been shown to react with tropones or heptafulvenes in an (8+3) manner to yield eleven-membered ring systems. nih.gov

Formal [5+2] and [4+3] Cycloadditions: More complex, metal-catalyzed transformations have also been developed to access seven-membered rings. sci-hub.se

These reactions are powerful tools for molecular construction, allowing for the stereocontrolled synthesis of intricate structures from relatively simple starting materials.

Catalytic Mechanisms and Organocatalysis

While Lewis acid and transition metal catalysis are prevalent in the chemistry of D-A cyclopropanes, organocatalysis has emerged as a powerful complementary strategy, particularly for achieving high enantioselectivity. acs.orgnih.gov

A key organocatalytic strategy involves the activation of the D-A cyclopropane using chiral secondary amines or Brønsted bases. For instance, a chiral secondary amine can react with a cyclopropane bearing an aldehyde group to form a nucleophilic enamine or an electrophilic iminium ion intermediate after ring opening. acs.org

An alternative and innovative approach utilizes an anionic activation strategy. Research has demonstrated that a chiral bifunctional Brønsted base can deprotonate a D-A cyclopropane (e.g., a cyclopropylketone), generating a nucleophilic, chiral enolate intermediate. This intermediate can then engage in enantioselective cycloaddition reactions. An example is the (8+3) cycloaddition with tropones, where the organocatalyst activates both the D-A cyclopropane and the tropone. nih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating these reaction pathways, indicating a stepwise mechanism where the ring-closure is often the stereodetermining step. nih.gov

Table 3: Key Features of Organocatalytic Activation of D-A Cyclopropanes

| Catalyst Type | Activation Mode | Key Intermediate | Typical Reaction |

| Chiral Secondary Amine | Iminium Ion Catalysis | α,β-Unsaturated Iminium Ion | Domino aza-Michael/Aldol |

| Chiral Brønsted Base | Anionic Activation | Nucleophilic Enolate | Enantioselective Cycloadditions |

This organocatalytic approach is significant as it diverges from the more common Lewis acid-promoted pathways and expands the synthetic utility of D-A cyclopropanes like the this compound scaffold. nih.gov

1-Phenylcyclopropane-based Amino Sulfonamides as Chiral Catalysts

Researchers have designed and synthesized novel chiral secondary amine catalysts incorporating a 1-phenylcyclopropane backbone as a unique chiral element. thieme-connect.comx-mol.com These catalysts are conceived as alternatives to binaphthyl-based amines, which, despite their effectiveness, can be synthetically inefficient. thieme-connect.comx-mol.comresearchgate.net The phenylcyclopropane-based catalysts, in contrast, can be synthesized more readily and establish a chiral environment similar to that of their binaphthyl counterparts. thieme-connect.comx-mol.com

A key development in this area is the creation of a 1-phenylcyclopropane-based amino sulfonamide. This bifunctional catalyst has demonstrated notable efficacy in promoting specific asymmetric reactions with high levels of stereocontrol. thieme-connect.comrsc.org The sulfonamide group, in conjunction with the amine, can participate in hydrogen bonding, which helps to activate and orient substrates within the chiral pocket of the catalyst. rsc.org This dual functionality is crucial for achieving high selectivity. Specifically, this type of amino sulfonamide catalyst has been successfully employed in syn-selective Mannich reactions and in the conjugate addition of aldehydes to alkynyl Z-ketimines. thieme-connect.comx-mol.comresearchgate.net

The development of these catalysts represents a significant advance, providing accessible and effective tools for asymmetric synthesis. Their modular design allows for fine-tuning of the steric and electronic properties to suit various transformations.

Enamine Catalysis Pathways

The catalytic activity of 1-phenylcyclopropane-based secondary amines, including the amino sulfonamide variants, primarily proceeds through enamine intermediates. researchgate.netnih.govacs.org This mechanism is a cornerstone of organocatalysis, where the chiral secondary amine reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine species.

The process unfolds as follows:

Enamine Formation: The chiral secondary amine catalyst reversibly reacts with the carbonyl substrate to form a transient iminium ion, which then deprotonates to yield the chiral enamine. The specific stereochemistry of the catalyst dictates the facial selectivity of the enamine.

Nucleophilic Attack: This chiral enamine, now activated and stereochemically defined, attacks an electrophilic partner. The rigid phenylcyclopropane scaffold creates a well-defined chiral environment, effectively shielding one face of the enamine and directing the electrophile to the other, thus controlling the stereochemical outcome of the C-C bond formation.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed, releasing the functionalized product and regenerating the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Newly synthesized chiral amines based on the phenylcyclopropane scaffold have been shown to be effective catalysts for several asymmetric reactions operating via these enamine intermediates. nih.govacs.org The success of these catalysts underscores the utility of the phenylcyclopropane motif in creating a robust and selective catalytic system.

Stereocontrol and Diastereodivergence in Asymmetric Reactions

A significant advantage of using 1-phenylcyclopropane-based amino sulfonamide catalysts is the high degree of stereocontrol they exert, often providing access to specific diastereomers that can be different from those obtained with other common catalysts. researchgate.net

For instance, in asymmetric Mannich reactions, the 1-phenylcyclopropane-based amino sulfonamide catalyst has been found to be highly syn-selective. x-mol.comresearchgate.net This is a notable outcome, as it contrasts with the anti-selectivity typically observed with widely used catalysts like proline. This ability to achieve "diastereodivergence" is highly valuable in synthetic chemistry, as it allows for the selective synthesis of either diastereomer of a product simply by choosing the appropriate catalyst.

This stereocontrol is attributed to the bifunctional nature of the catalyst. The amino sulfonamide can activate and orient the reaction partners through hydrogen bonding, locking them into a specific transition state geometry. rsc.org In the conjugate addition of aldehydes to alkenyl alkynyl ketimines, the use of a phenylcyclopropane-based amino sulfonamide catalyst leads to the desired adducts with high chemo-, diastereo-, and enantioselectivity. rsc.org

The following table summarizes the diastereoselectivity observed with a phenylcyclopropane-based amino sulfonamide catalyst in a Mannich reaction compared to a standard proline catalyst.

| Catalyst Type | Reaction | Major Diastereomer | Reference |

| Phenylcyclopropane Amino Sulfonamide | Mannich Reaction | syn | x-mol.comresearchgate.net |

| Proline | Mannich Reaction | anti | researchgate.net |

This controlled access to different stereoisomers highlights the sophisticated level of control achievable with these rationally designed catalysts.

Mechanistic Studies of Specific Transformations

Mechanistic studies provide insight into how this compound scaffolds facilitate specific chemical transformations, particularly in controlling stereochemistry.

In palladium-catalyzed reactions, the mechanistic pathway can be manipulated to control the stereochemical outcome. For example, in the synthesis of bicyclic sulfamides, reaction conditions can be chosen to favor either a syn-aminopalladation or an anti-aminopalladation mechanism, leading to different product diastereomers. nih.gov While not involving a phenylcyclopropane catalyst directly, this works demonstrates the principle of mechanistic control in sulfonamide chemistry.

More specifically, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved using a chiral palladium catalyst in a Tsuji-Trost N-allylation reaction. nih.govmdpi.com The enantioselectivity of this transformation arises from the ability of the chiral ligand-palladium complex to differentiate between the two faces of the prochiral sulfonamide substrate during the N-allylation step. nih.gov Detailed studies, including X-ray crystal structure analysis of the product, have helped to rationalize the origin of the enantioselectivity. nih.govmdpi.com

In bifunctional catalysis using the amino sulfonamide variant, the mechanism relies on a network of non-covalent interactions. For the conjugate addition to ketimines, the sulfonamide group is proposed to act as a hydrogen-bond donor, activating the ketimine electrophile and orienting it for a stereoselective attack by the enamine derived from the aldehyde and the catalyst's secondary amine. rsc.org This cooperative system is crucial for the observed high selectivity.

Further investigations using techniques like cyclopropane probes and computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the reversibility and transition states of reactions catalyzed by related systems, providing a deeper understanding of the factors that control reactivity and selectivity. researchgate.netnih.gov

Structure Activity Relationship Sar and Molecular Recognition of 1 Phenylcyclopropane 1 Sulfonamide Analogues

Conformational Analysis and Bioactive Conformations

The primary bond rotations that define the conformation of these analogues are around the C-S bond of the sulfonamide and the C-N bond. The bioactive conformation, which is the specific three-dimensional structure a molecule adopts when it binds to its target, is likely to be one of the low-energy conformations accessible in the physiological environment. The cyclopropane (B1198618) ring serves as a rigid scaffold, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. This rigidity can lead to higher potency and selectivity compared to more flexible analogues. nih.govresearchgate.netnih.govresearchgate.net

Stereochemical Aspects of Biological Activity

The C1 carbon of the cyclopropane ring in 1-phenylcyclopropane-1-sulfonamide is a stereocenter, meaning that the molecule can exist as two enantiomers (R and S). The absolute configuration at this center is expected to be a critical factor for biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being much more potent than the other (the eutomer) or even having a different or antagonistic effect. nih.gov

This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. The binding site of a biological target, such as an enzyme or receptor, is itself chiral and will preferentially interact with one enantiomer that has the correct spatial arrangement of functional groups to form key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound analogues, the specific presentation of the phenyl ring and the sulfonamide group in three-dimensional space will dictate the efficiency of binding to the target. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process for this class of compounds.

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues can be fine-tuned by introducing various substituents on the phenyl ring and the sulfonamide nitrogen. The nature of these substituents—their size, electronic properties (electron-donating or electron-withdrawing), and hydrogen bonding capacity—will influence the molecule's interaction with its biological target. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.netscilit.comnih.govresearchgate.net

Substituents on the Phenyl Ring:

The electronic nature of substituents on the phenyl ring can modulate the pKa of the sulfonamide proton and influence cation-π or π-π stacking interactions with the target.

Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance the acidity of the sulfonamide NH, potentially leading to stronger hydrogen bond donation.

Electron-donating groups (e.g., methoxy, methyl groups) can increase the electron density of the phenyl ring, which may be favorable for certain receptor interactions.

The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical, as it determines the vector of the substituent and its ability to interact with specific pockets in the binding site.

Substituents on the Sulfonamide Nitrogen:

Modification of the sulfonamide nitrogen with different alkyl or aryl groups can explore additional binding pockets and influence the molecule's physicochemical properties, such as solubility and membrane permeability. A primary sulfonamide (unsubstituted) is often a key feature for binding to certain targets, like zinc metalloenzymes, where it can act as a zinc-binding group. nih.gov

The following table summarizes the predicted influence of various substituents on the biological potency of this compound analogues based on general principles observed in related sulfonamide series.

| Substituent Position | Type of Substituent | Predicted Effect on Potency | Rationale |

| Phenyl Ring | Electron-Withdrawing (e.g., Cl, F, CF3) | Potentially Increased | Enhances hydrogen bond donating capacity of sulfonamide NH. |

| Phenyl Ring | Electron-Donating (e.g., OCH3, CH3) | Variable | May enhance hydrophobic or van der Waals interactions. |

| Phenyl Ring | Bulky Groups (e.g., t-butyl) | Potentially Decreased | May cause steric hindrance at the binding site. |

| Sulfonamide Nitrogen | Small Alkyl Groups (e.g., CH3) | Variable | Can explore small hydrophobic pockets. |

| Sulfonamide Nitrogen | Aromatic Rings | Potentially Increased | Can form additional π-stacking or hydrophobic interactions. |

| Sulfonamide Nitrogen | Hydrogen (Primary Sulfonamide) | Often Essential | Can act as a key hydrogen bond donor or zinc-binding group. |

Computational and Molecular Docking Studies on Ligand-Target Interactions

Computational methods, particularly molecular docking, are powerful tools for understanding the potential binding modes of this compound analogues at a molecular level. nih.govmdpi.commdpi.comnih.gov Docking simulations can predict the preferred orientation of a ligand within the binding site of a target protein and estimate the binding affinity. These studies can provide valuable insights into the specific interactions that contribute to biological activity and can guide the design of new, more potent analogues.

For a hypothetical this compound analogue, a docking study would likely reveal the following key interactions:

Hydrogen Bonding: The sulfonamide group is a prime candidate for forming hydrogen bonds, with the oxygen atoms acting as hydrogen bond acceptors and the NH group acting as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: If the binding pocket contains a positively charged residue like lysine (B10760008) or arginine, the electron-rich phenyl ring can form favorable cation-π interactions.

The following table outlines a hypothetical docking scenario for a this compound analogue in a generic enzyme active site.

| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |

| Phenyl Ring | Phe, Tyr, Trp, Leu, Val | Hydrophobic, π-π Stacking |

| Sulfonamide Oxygen | Arg, Lys, Ser, Thr (backbone NH) | Hydrogen Bond Acceptor |

| Sulfonamide NH | Asp, Glu, Gln, Asn (side chain or backbone C=O) | Hydrogen Bond Donor |

| Cyclopropane Ring | Ala, Val, Leu | van der Waals, Hydrophobic |

These computational predictions, when combined with experimental biological data, can provide a robust framework for the rational design and optimization of novel this compound analogues as potential therapeutic agents.

Biological Activities and Pharmacological Insights Excluding Clinical Human Data

Receptor and Ion Channel Interactions

Currently, there is a lack of specific research data on the direct interactions of 1-phenylcyclopropane-1-sulfonamide and its close derivatives with specific receptors or ion channels. The evaluation of such interactions would be a necessary step in the comprehensive pharmacological profiling of this class of compounds.

Prostaglandin (B15479496) E Receptor (EP1) Antagonism

While direct studies on this compound are not extensively available, the broader class of sulfonamides has been investigated for their ability to antagonize the Prostaglandin E Receptor 1 (EP1). The EP1 receptor, activated by prostaglandin E2 (PGE2), is implicated in mediating pain and inflammation. Antagonists of this receptor work by blocking the binding of PGE2, thereby preventing the downstream signaling cascades that lead to these responses. Research into heteroaryl sulfonamides has demonstrated their potential as selective EP1 receptor antagonists, suggesting that this class of compounds could be a promising avenue for the development of novel analgesic and anti-inflammatory agents.

Voltage-Gated Sodium Channel (NaV1.7) Inhibition

The voltage-gated sodium channel NaV1.7 is a well-validated target for pain therapeutics, as it plays a crucial role in the propagation of pain signals in nociceptive neurons. Arylsulfonamide-based compounds have been identified as potent and selective inhibitors of NaV1.7. These inhibitors typically function by blocking the channel in a state-dependent manner. For instance, compounds from this class have shown inhibitory activity on partially inactivated NaV1.7 channels. Research on arylsulfonamide inhibitors like PF-05089771 has demonstrated that they can effectively block the tetrodotoxin-sensitive (TTX-S) sodium current in both recombinantly expressed human NaV1.7 channels and in human dorsal root ganglion (DRG) neurons, confirming that NaV1.7 is the primary contributor to this current in pain-sensing neurons. researchgate.net

Serotonin (B10506) Receptor (5-HT2C) Agonism

Structurally related compounds to this compound have been investigated for their activity at serotonin receptors. Specifically, a series of 1-aminomethyl-2-phenylcyclopropanes were explored as agonists for the 5-HT2C receptor. nih.gov This receptor is a promising target for treating a variety of central nervous system disorders. nih.gov In these studies, iterative structural modifications of a lead compound, tranylcypromine, which has modest 5-HT2C agonist activity, led to the identification of potent and efficacious agonists with selectivity over the related 5-HT2A and 5-HT2B receptors. nih.gov For example, the compound trans-2-phenylcyclopropylmethylamine hydrochloride was found to be a potent and fully efficacious agonist at the 5-HT2C receptor with an EC50 of 13 nM. nih.gov

Antiproliferative Activity in Cellular Models (In Vitro Oncology Research)

The potential of sulfonamide-based compounds to inhibit the growth of cancer cells has been a subject of significant research interest.

Inhibition of Cancer Cell Lines (e.g., U937, MV4-11, MOLM-13)

While specific data on the antiproliferative effects of this compound against the human leukemia cell lines U937, MV4-11, and MOLM-13 are not prominently available in the public domain, these cell lines are standard models for in-vitro oncology research. MV4-11 and MOLM-13 are particularly important in the study of Acute Myeloid Leukemia (AML), often harboring FLT3-ITD mutations, which makes them key tools for screening potential FLT3 inhibitors. researchgate.netnih.gov Various small molecule inhibitors have been evaluated against these cell lines, demonstrating a wide range of potencies. For instance, the histone deacetylase inhibitor I1 has been shown to inhibit the proliferation of MOLM-13 and MV4-11 cells. researchgate.net The U937 cell line is a frequently used model for screening the cytotoxic and antiproliferative activities of novel anti-cancer drug candidates. researchgate.net

Table 1: Examples of IC50 Values for Various Inhibitors Against Specified Cancer Cell Lines Note: This table presents data for other compounds to illustrate the typical potencies observed in these cell lines, as specific data for this compound is not available.

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| Quizartinib | MOLM-13 | 0.62 ± 0.03 nM | nih.gov |

| Quizartinib | MV4-11 | 0.31 ± 0.05 nM | nih.gov |

| Palbociclib | MOLM-13 | 0.2 µM | nih.gov |

| Palbociclib | MV4-11 | 1.1 µM | nih.gov |

Mechanistic Basis of Cytostatic Effects

Cytostatic agents function by inhibiting cell proliferation, often through mechanisms that interfere with cell division, metabolism, or DNA integrity. therapyselect.de These mechanisms can include inducing cell cycle arrest at various checkpoints (e.g., G0/G1 or G2/M phase), triggering apoptosis (programmed cell death), or inhibiting key enzymes required for cell growth and survival. therapyselect.degpoh.de For example, some targeted therapies induce a cytostatic state by suppressing aberrant growth signaling pathways, leading to a quiescent state where cells are not actively proliferating. nih.gov In the context of the cancer cell lines mentioned, many inhibitors exert their effects by targeting specific oncogenic drivers. For instance, in FLT3-ITD positive AML cells like MV4-11 and MOLM-13, inhibitors often target the FLT3 kinase and its downstream signaling pathways, such as STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis. nih.gov

Antimicrobial Spectrum and Mechanism (In Vitro)

The sulfonamide class of drugs represents one of the earliest families of antimicrobial agents. Their mechanism of action is well-established. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway. By inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and ultimately DNA and RNA. This inhibition of nucleic acid synthesis results in a bacteriostatic effect, meaning it prevents the growth and replication of bacteria.

While the specific antimicrobial spectrum of this compound is not detailed in available literature, related sulfonamide derivatives have been tested against a variety of pathogens. Generally, sulfonamides exhibit activity against a broad range of Gram-positive and Gram-negative bacteria. For example, various sulfonamide derivatives have shown inhibitory activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com Some compounds containing a cyclopropane (B1198618) ring have also demonstrated activity against Candida albicans. nih.gov The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Table 2: Examples of In Vitro Antimicrobial Activity for Sulfonamide and Cyclopropane-Containing Compounds Note: This table provides MIC values for other related compounds to illustrate the potential antimicrobial spectrum, as specific data for this compound is not available.

| Compound Class/Example | Microorganism | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide derivatives | Staphylococcus aureus | 32 - 512 | nih.gov |

| Sulfanilamide Schiff bases | Escherichia coli | 625 | mdpi.com |

| Amide derivatives with cyclopropane | Candida albicans | 16 - 128 | nih.gov |

Antibacterial Efficacy

While specific studies focusing exclusively on the antibacterial properties of this compound are not extensively available in the public domain, the broader class of sulfonamides has a long-standing history as antibacterial agents. Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This disruption of the folate pathway ultimately hinders bacterial growth and replication.

Molecular docking studies on structurally related compounds, such as 1-Chlorocyclopropane-1-sulfonamide, suggest that the cyclopropane ring can effectively position the sulfonamide group within the active site of bacterial enzymes, potentially enhancing its inhibitory activity. The phenyl group in this compound may further influence its interaction with bacterial targets and its pharmacokinetic properties. However, without direct experimental data from in vitro or in vivo studies on this compound, its specific antibacterial spectrum and potency remain to be elucidated.

Antifungal Efficacy

Similar to its antibacterial potential, the antifungal efficacy of this compound is largely inferred from the known activities of the sulfonamide class. Sulfonamides have demonstrated activity against various fungal species. The mechanism often involves the inhibition of essential metabolic pathways, analogous to their antibacterial action.

The unique three-dimensional structure conferred by the cyclopropane ring could potentially lead to enhanced or novel interactions with fungal enzymes that are not observed with more traditional sulfonamide structures. Further research, including minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) determinations against a panel of pathogenic fungi, is necessary to establish the specific antifungal profile of this compound.

Antiviral Properties (In Vitro)

Preliminary evidence suggests a potential role for this compound in the antiviral arena. A patent for HIV integrase inhibitors lists this compound as a compound of interest. google.com HIV integrase is a critical enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key therapeutic strategy. The inclusion of this compound in the patent suggests that it may possess the necessary structural features to interact with and inhibit this viral enzyme.

However, it is important to note that a patent application does not constitute rigorous proof of efficacy. Detailed in vitro studies, such as viral replication assays and mechanism-of-action studies, are required to validate this potential antiviral activity and to determine its spectrum against other viruses.

Anti-inflammatory Effects

The sulfonamide moiety is present in several drugs with known anti-inflammatory properties. These drugs can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For instance, some sulfonamides have been shown to reduce the production of inflammatory mediators by neutrophils.

The presence of the phenylcyclopropane group in this compound may contribute to its anti-inflammatory potential. Cyclopropane rings are found in a number of marketed drugs with anti-inflammatory applications. chemenu.com A patent for EGFR (Epidermal Growth Factor Receptor) inhibitors, which can be involved in inflammatory processes, includes the related compound N-methyl-1-phenylcyclopropane-1-sulfonamide. google.com This suggests a potential, though indirect, link to anti-inflammatory research. Direct experimental validation through in vitro and in vivo models of inflammation is needed to confirm and characterize any anti-inflammatory effects of this compound.

Other Pharmacological Research Areas (e.g., antidiabetic, antidepressant, anti-arrhythmic)

The structural components of this compound hint at its potential in other pharmacological domains.

Antidiabetic Potential: Sulfonamide derivatives, particularly the sulfonylureas, are a well-known class of oral antidiabetic drugs. They primarily act by stimulating insulin (B600854) secretion from pancreatic β-cells. While the structural class is promising, the specific antidiabetic activity of this compound has not been reported.

Antidepressant and Anti-arrhythmic Potential: The 1-phenylcyclopropane structural motif is found in compounds with a range of pharmacological activities, including antidepressant and anti-arrhythmic effects. This suggests that this part of the molecule could confer activity towards central nervous system or cardiovascular targets. However, without specific preclinical studies on this compound, these remain speculative areas of interest.

Advanced Theoretical and Computational Studies of 1 Phenylcyclopropane 1 Sulfonamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Phenylcyclopropane-1-sulfonamide, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its reactivity.

These calculations can determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, QM methods can map the electrostatic potential surface, revealing the distribution of charge across the molecule. This information is vital for predicting non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition and binding affinity. For instance, the sulfonamide group's oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. nih.gov

Table 1: Calculated Electronic Properties of Sulfonamide Derivatives

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Influences the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Influences the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Affects solubility and ability to cross biological membranes. |

| Electrostatic Potential | Distribution of charge on the molecule's surface | Identifies sites for intermolecular interactions. |

This table presents a hypothetical summary of data that would be generated from QM calculations, based on typical findings for related sulfonamide compounds.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By simulating the movements of atoms and bonds, MD simulations can explore the conformational landscape of this compound, identifying its most stable three-dimensional structures and the flexibility of different parts of the molecule. bldpharm.com

The unique structural feature of this compound is the cyclopropane (B1198618) ring, which imparts significant rigidity to that part of the molecule. researchgate.netnih.gov MD simulations can reveal how the phenyl and sulfonamide groups move relative to this rigid core. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule dictates how it fits into the binding site of a biological target. nih.gov

Analysis of the MD trajectory can yield information on dihedral angle distributions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of atomic positions. This data helps to characterize the flexibility of the molecule and identify which parts are most likely to engage in interactions with a target protein. mdpi.com

Rational Design and Virtual Screening Approaches for New Analogues

The insights gained from QM and MD studies can be leveraged for the rational design of new analogues of this compound with improved properties. For example, if a particular conformation is found to be crucial for activity, modifications can be made to the molecule to stabilize that conformation.

Virtual screening is a powerful computational technique used to identify promising new drug candidates from large libraries of chemical compounds. sci-hub.boxnih.gov In the context of this compound, if a biological target has been identified, structure-based virtual screening can be employed. This involves docking a library of compounds into the 3D structure of the target protein to predict their binding affinity and mode. researchgate.netresearchgate.net

Alternatively, ligand-based virtual screening can be used. This approach relies on the knowledge of other molecules that are active against the target. A pharmacophore model can be developed based on the key chemical features of these active molecules, and this model is then used to search for new compounds with a similar arrangement of these features. researchgate.net A recent study on N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors demonstrates the successful application of such design and screening strategies. researchgate.net

Prediction of Biological Activity and Selectivity Profiles

Computational methods can also be used to predict the biological activity and selectivity of this compound and its analogues. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov

By developing a QSAR model based on a set of related sulfonamides with known activities, it is possible to predict the activity of new or untested compounds like this compound. nih.gov These models typically use a combination of electronic, steric, and hydrophobic descriptors to quantify the chemical features of the molecules.

Furthermore, computational predictions can extend to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early prediction of these properties is crucial in the drug discovery pipeline to avoid costly failures in later stages. Various computational models are available to estimate properties like solubility, permeability, metabolic stability, and potential toxicity.

Emerging Research Directions and Future Prospects

Novel Synthetic Routes and Sustainable Chemistry for 1-Phenylcyclopropane-1-sulfonamide

The development of efficient and environmentally conscious synthetic methods is a cornerstone of modern pharmaceutical research. While specific literature on the sustainable synthesis of this compound is not extensively detailed, general advancements in the synthesis of sulfonamides and cyclopropane-containing compounds provide a framework for future research.

Current synthetic strategies for related cyclopropyl (B3062369) sulfonamides often involve multi-step processes. For instance, a common route involves the reaction of a sulfonyl chloride with an amine. google.com A patented process for cyclopropyl sulfonamide, a related structural motif, involves the conversion of chloropropane sulfonyl chloride with tert-butyl amine, followed by ring-closing and subsequent cleavage of the tert-butyl group. google.comgoogle.com However, this method can require the isolation of intermediates and may use environmentally less favorable reagents. google.comgoogle.com

Future research is likely to focus on developing more streamlined and sustainable approaches. These could include:

Flow Chemistry: The use of meso-reactor apparatus in flow synthesis has been shown to be an efficient, safe, and scalable method for preparing sulfonamide libraries with minimized waste and the use of greener media. researchgate.net

Eco-Friendly Catalysis and Solvents: Research into the use of water as a solvent and alternative catalysts is a promising avenue for the greener synthesis of sulfonamides. nih.gov Methods using ultrasound or microwave assistance have also been shown to be effective and environmentally friendly for synthesizing sulfonamide derivatives. nih.gov

Novel Cyclopropanation Methods: Recent advancements in creating cyclopropane (B1198618) rings, a key feature of the molecule, offer safer and more practical alternatives to traditional methods that often require highly reactive and potentially explosive ingredients. psu.edu These new methods may bypass the need for unstable carbene intermediates and can be performed under milder conditions. psu.edu A cobalt-catalyzed cyclopropanation has also been demonstrated for preparing related bifunctional cyclopropane scaffolds. nih.gov

The application of these innovative synthetic strategies to this compound could significantly improve its production efficiency and reduce its environmental impact.

Exploration of Undiscovered Biological Targets and Pathways

The known biological activity of this compound is primarily centered on its potential as an HIV integrase inhibitor. google.com HIV integrase is a critical enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. nih.govitg.benih.govresearchgate.netjcu.edu.au

However, the structural motifs present in this compound suggest the potential for a broader range of biological activities. The sulfonamide group is a well-established pharmacophore found in drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and even central nervous system (CNS)-acting agents. ajchem-b.comajchem-b.comresearchgate.netresearchgate.netnih.gov

Future research could explore the activity of this compound and its derivatives against other targets, such as:

Carbonic Anhydrases: Sulfonamides are known inhibitors of these enzymes, which are implicated in conditions like glaucoma and certain cancers. ajchem-b.comajchem-b.comresearchgate.net

Caspases: Some sulfonamides have been designed as inhibitors of caspases, which are key enzymes in apoptosis and inflammation.

CNS Receptors and Ion Channels: The development of sulfonamide derivatives as ligands for CNS receptors and ion channels is an active area of research, offering potential treatments for a variety of neurological disorders. nih.gov

The rigid cyclopropane ring can enhance binding to target proteins and improve metabolic stability, making the exploration of these alternative biological pathways a promising avenue for discovering new therapeutic applications for this compound. nih.gov

Integration with Advanced Analytical and Screening Technologies

The discovery and development of new therapeutic applications for this compound can be significantly accelerated by the integration of advanced analytical and screening technologies.

High-Throughput Screening (HTS): HTS assays are crucial for rapidly evaluating the activity of compounds against specific biological targets. For HIV integrase, robust cellular and biochemical HTS assays have been developed to identify novel inhibitors. nih.govitg.benih.govresearchgate.netjcu.edu.au These platforms can be adapted to screen libraries of this compound derivatives to identify compounds with enhanced potency and favorable pharmacological profiles.

Advanced Analytical Techniques: A suite of modern analytical methods is available for the characterization and analysis of sulfonamides. These include:

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its metabolites. |

| Mass Spectrometry (MS/MS) | Structural elucidation and sensitive detection in complex biological matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of the molecule. |

| UPLC (Ultra-Performance Liquid Chromatography) | Faster and higher resolution separations compared to traditional HPLC. |

The combination of these analytical techniques with HTS allows for a comprehensive understanding of the structure-activity relationships (SAR) of this compound derivatives, guiding the design of more effective drug candidates.

Challenges and Opportunities in Advancing this compound Research

The advancement of research on this compound presents both challenges and significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of molecules containing sterically demanding cyclopropane rings can be challenging, often requiring specialized and costly methods. rsc.org Developing cost-effective and scalable synthetic routes will be crucial for its broader application.

Target Specificity: While the sulfonamide group is versatile, it can also lead to off-target effects. Ensuring the selectivity of this compound for its intended biological target is a key challenge in its development as a therapeutic agent.

Limited Specific Data: A significant hurdle is the current lack of extensive published research focused specifically on this compound, which limits a deeper understanding of its full potential and challenges.

Opportunities:

Enhanced Pharmacokinetic Properties: The presence of the cyclopropyl group can confer desirable pharmacokinetic properties, such as increased metabolic stability, enhanced potency, and improved brain permeability. nih.gov These features make it an attractive scaffold for drug design.

Broad Therapeutic Potential: The combination of the phenyl, cyclopropane, and sulfonamide moieties offers the potential for a wide range of biological activities beyond its known role as an HIV integrase inhibitor. ajchem-b.comajchem-b.comresearchgate.netresearchgate.netnih.gov

Platform for Novel Drug Discovery: this compound can serve as a valuable building block for the creation of diverse chemical libraries, enabling the discovery of new drug candidates for various diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenylcyclopropane-1-sulfonamide, and what analytical techniques validate its purity?

- Methodology : Synthesis typically involves cyclopropanation of styrene derivatives followed by sulfonamide functionalization. For example, cyclopropane rings can be constructed via [2+1] cycloaddition using carbene precursors, with subsequent sulfonylation using sulfonyl chlorides under basic conditions .

- Validation : Purity is confirmed via ¹H/¹³C NMR (to verify substituent positions and cyclopropane geometry) and HPLC-MS (to assess purity >95%). X-ray crystallography may resolve structural ambiguities in stereochemistry .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Methodology : Accelerated stability studies are conducted by exposing the compound to stressors (e.g., heat, light, humidity).

- Thermal Stability : TGA/DSC analysis (25–200°C) monitors decomposition temperatures.

- Photostability : UV-Vis spectroscopy tracks absorbance changes under controlled light exposure .

- Data Interpretation : Degradation products are identified via LC-MS, with kinetic modeling (Arrhenius equation) predicting shelf-life .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

- Methodology :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes between static and dynamic stereochemistry (e.g., ring puckering in cyclopropane).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts to match experimental data, resolving ambiguities in substituent orientation .

Q. What strategies address low yields in the synthesis of this compound analogs with bulky substituents?

- Methodology :

- Steric Mitigation : Use of sterically hindered bases (e.g., DBU) improves sulfonylation efficiency by reducing side reactions.

- Microwave-Assisted Synthesis : Enhances reaction rates and yields (e.g., 20% yield increase at 100°C for 10 minutes vs. traditional heating) .

- Data Analysis : DOE (Design of Experiments) optimizes parameters (temperature, solvent polarity) to maximize yield while minimizing epimerization .

Q. How do electronic effects of substituents on the phenyl ring influence the biological activity of this compound derivatives?

- Methodology :

- QSAR Studies : Hammett σ values correlate substituent electronic effects with bioactivity (e.g., enzyme inhibition IC₅₀). Electron-withdrawing groups (e.g., -NO₂) enhance sulfonamide hydrogen-bonding capacity, improving target binding .

- Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase) reveals binding interactions, guiding SAR refinement .

Data Contradiction & Analysis

Q. How should researchers reconcile conflicting reports on the reactivity of this compound in ring-opening reactions?

- Methodology :

- Contextual Evaluation : Compare reaction conditions (e.g., acid vs. base catalysis). A 2019 study showed base-mediated ring-opening dominates in polar aprotic solvents (e.g., DMF), while acid conditions stabilize the cyclopropane .

- Mechanistic Probes : Isotopic labeling (e.g., ¹³C in cyclopropane) tracks bond cleavage pathways via NMR or MS .

- Resolution : Contradictions often arise from undefined experimental variables; replication under standardized protocols is critical .

Q. What statistical approaches validate reproducibility in cyclopropane sulfonamide bioactivity assays?

- Methodology :

- Interlaboratory Studies : Bland-Altman plots assess agreement between labs.

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (e.g., I² statistic) .

- Case Study : A 2023 meta-analysis of sulfonamide kinase inhibitors found 30% variability in IC₅₀ values due to assay temperature differences .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| X-ray Crystallography | Confirm stereochemistry | |

| DFT Calculations | Predict NMR shifts/reactivity | |

| QSAR Modeling | Optimize bioactivity | |

| DOE | Reaction optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.